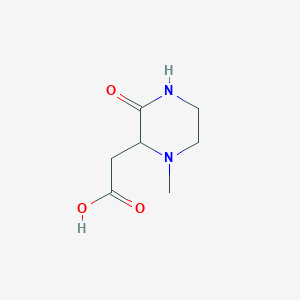

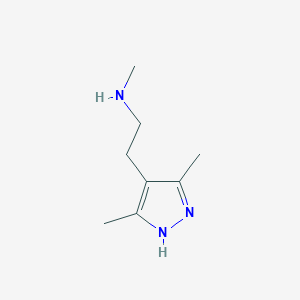

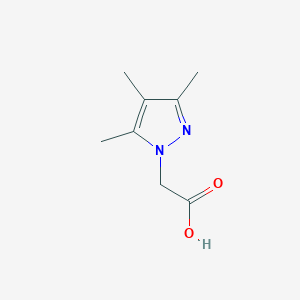

![molecular formula C6H9N3 B1348336 4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶 CAS No. 6882-74-2](/img/structure/B1348336.png)

4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶

描述

“4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is also known as spinacine . It is an alpha-amino acid with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 g/mol .

Synthesis Analysis

New derivatives of spinacine have been synthesized via the Pictet-Spengler reaction on Nim-substituted histidines . These derivatives include amide, ester, 5-alkyl and acyl, and regiospecific Nim-alkyl and aralkyl derivatives .Molecular Structure Analysis

The IUPAC name for this compound is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . The InChI is InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) .Chemical Reactions Analysis

The biological evaluation of spinacine derivatives indicates that the ABTS radical-scavenging activity of the obtained compounds depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .Physical And Chemical Properties Analysis

Spinacine has a molecular weight of 167.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 .科学研究应用

Specific Scientific Field

Summary of the Application

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Methods of Application or Experimental Procedures

The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .

Results or Outcomes

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase

Specific Scientific Field

Summary of the Application

Tetrahydroimidazo[4,5-c]pyridine-based inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase have been developed . These inhibitors are being studied for their potential in treating periodontitis, a severe oral disease .

Methods of Application or Experimental Procedures

The discovery and structure–activity relationship of a novel class of P. gingivalis QC inhibitors according to a tetrahydroimidazo[4,5-c]pyridine scaffold were reported . Some compounds exhibited activity in the lower nanomolar range and thus were further characterized with regard to their selectivity and toxicity .

Results or Outcomes

The inhibitors were found to be effective against P. gingivalis, a keystone pathogen of periodontitis . This could potentially lead to the development of novel antiinfective compounds .

I hope this information is helpful. If you need more detailed information, I would recommend referring to the original research articles .

属性

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVFILWXLQJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988529 | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

CAS RN |

6882-74-2 | |

| Record name | Spinaceamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

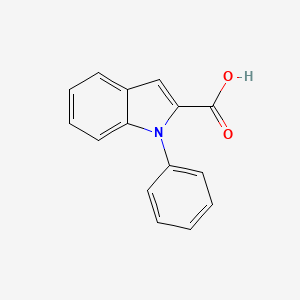

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

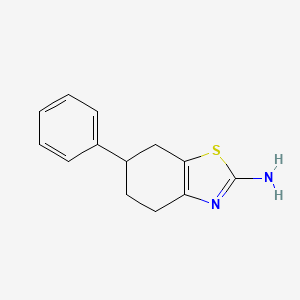

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

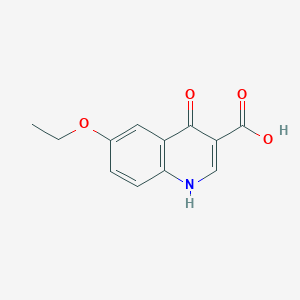

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)